5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine
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Overview
Description
5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine is a chemical compound with the molecular formula C13H15N5O2 It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a nitro group and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine typically involves the following steps:
Substitution: The isopropylphenyl group can be introduced via a substitution reaction, where an appropriate precursor, such as 4-isopropylaniline, reacts with the nitrated pyrimidine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-N-[4-(methyl)phenyl]pyrimidine-4,6-diamine
- 5-nitro-N-[4-(ethyl)phenyl]pyrimidine-4,6-diamine
- 5-nitro-N-[4-(tert-butyl)phenyl]pyrimidine-4,6-diamine
Uniqueness
5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-nitro-4-N-(4-propan-2-ylphenyl)pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-8(2)9-3-5-10(6-4-9)17-13-11(18(19)20)12(14)15-7-16-13/h3-8H,1-2H3,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGWVLMCUHVERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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